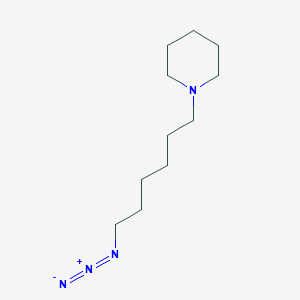
1-(6-Azidohexyl)-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Azidohexyl)-piperidine is an organic compound characterized by the presence of an azide group attached to a hexyl chain, which is further connected to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Azidohexyl)-piperidine typically involves the reaction of 6-bromohexylamine with sodium azide, followed by cyclization with piperidine. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the azide formation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction steps.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Azidohexyl)-piperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via the Huisgen 1,3-dipolar cycloaddition.
Reduction Reactions: The azide group can be reduced to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes to form 1,2,3-triazoles in the presence of a copper(I) catalyst.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Reducing Agents: Such as lithium aluminum hydride for azide reduction.
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from the reduction of the azide group.
Aplicaciones Científicas De Investigación
1-(6-Azidohexyl)-piperidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(6-Azidohexyl)-piperidine primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can further interact with various molecular targets. The formation of triazoles is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity .
Comparación Con Compuestos Similares
1-(6-Azidohexyl)-1H-pyrrole-2,5-dione: Similar in structure but contains a pyrrole ring instead of a piperidine ring.
6-Azidohexyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside: Contains a glucopyranoside moiety instead of a piperidine ring.
Uniqueness: 1-(6-Azidohexyl)-piperidine is unique due to the presence of the piperidine ring, which imparts different chemical properties and reactivity compared to other azidohexyl compounds. The piperidine ring can participate in additional reactions, making this compound versatile for various applications.
Propiedades
Fórmula molecular |
C11H22N4 |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
1-(6-azidohexyl)piperidine |
InChI |
InChI=1S/C11H22N4/c12-14-13-8-4-1-2-5-9-15-10-6-3-7-11-15/h1-11H2 |
Clave InChI |
MPGAPGIQZGXSTO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)


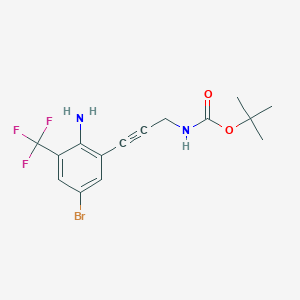
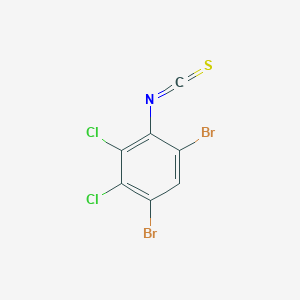

![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)

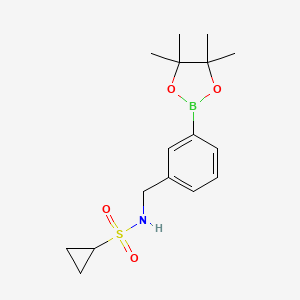
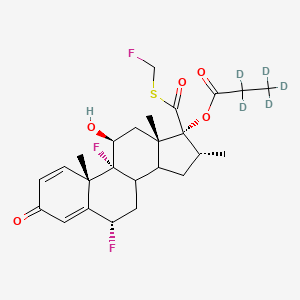

![2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721860.png)

![1-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13721867.png)
